molecular formula C19H11N5O5S B11484200 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11484200
M. Wt: 421.4 g/mol
InChI Key: GMNCOYXRVWMNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, a phthalimide moiety, and an oxadiazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Sulfanylation: The benzoxazole ring is then subjected to sulfanylation using a thiol reagent to introduce the sulfanyl group.

    Formation of Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The benzoxazole-sulfanyl intermediate is coupled with the oxadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves interactions with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE: Lacks the oxadiazole and phthalimide moieties, making it less versatile.

    N-(4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL)ACETAMIDE:

Properties

Molecular Formula

C19H11N5O5S

Molecular Weight

421.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1,3-dioxoisoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H11N5O5S/c25-14(9-30-19-20-12-7-3-4-8-13(12)28-19)21-15-16(23-29-22-15)24-17(26)10-5-1-2-6-11(10)18(24)27/h1-8H,9H2,(H,21,22,25)

InChI Key

GMNCOYXRVWMNNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NON=C3NC(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.